molecular formula C6H10O6 B1258202 3-Deoxy-2-C-methylpentaric acid CAS No. 65954-98-5

3-Deoxy-2-C-methylpentaric acid

Cat. No.: B1258202
CAS No.: 65954-98-5
M. Wt: 178.14 g/mol
InChI Key: LATMCEGPYBAZIU-UHFFFAOYSA-N
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Description

3-Deoxy-2-C-methylpentaric acid is a specialized chemical compound provided as a high-purity reference standard for research and development purposes. This methyl-branched deoxy sugar acid is of significant interest in biochemical research, particularly in the study of metabolic pathways. Structurally related compounds, such as various deoxy sugar acids, are known to play roles as intermediates in carbohydrate metabolism and are investigated for their complexation properties with metal ions in alkaline environments . Researchers utilize this compound in studies exploring the biosynthesis and degradation of branched-chain sugars. Its specific structural features make it a valuable intermediate for probing enzyme mechanisms and for use in organic synthesis as a chiral building block. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

65954-98-5

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

2,4-dihydroxy-2-methylpentanedioic acid

InChI

InChI=1S/C6H10O6/c1-6(12,5(10)11)2-3(7)4(8)9/h3,7,12H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

LATMCEGPYBAZIU-UHFFFAOYSA-N

SMILES

CC(CC(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CC(C(=O)O)O)(C(=O)O)O

Synonyms

2,4-dihydroxy-2-methylglutaric acid

Origin of Product

United States

Comparison with Similar Compounds

2,4-Dideoxy-2-methyl-3-C-methylpentaric Acid

  • Structural Features: This compound lacks hydroxyl groups at positions 2 and 4 but retains a hydroxyl at position 3, alongside methyl groups at C2 and C3.
  • Nomenclature Note: Its alternative name, 3-Hydroxy-2,3-dimethylpentanedioic acid, emphasizes the retained hydroxyl group at C3, which may contradict the "2,4-dideoxy" designation depending on the numbering system used. This discrepancy highlights the importance of standardized IUPAC naming conventions.

(2S,3R)-3-hydroxy-2-octylpentanedioic Acid

  • Structural Features : The elongated octyl chain at C2 introduces significant hydrophobicity, likely enhancing lipid solubility and altering metabolic pathways compared to the methyl-substituted analogs. The stereospecific (2S,3R) configuration may also influence biological activity or chiral recognition in enzymatic processes.

Notes on Contradictions and Limitations

  • Data Gaps : Direct experimental data on 3-Deoxy-2-C-methylpentaric acid remain scarce, necessitating reliance on extrapolations from structural analogs. Further studies are required to validate its properties and applications.

Preparation Methods

Oxidation and Methylation of Pentose Substrates

A prominent route to 3-deoxy-2-C-methylpentaric acid begins with pentose sugars such as ribose or xylose. The synthesis involves sequential oxidation at the C3 position to generate a ketone intermediate, followed by stereoselective methyl group introduction via Grignard reagents. For example, methyl 5-O-benzoyl-2-deoxyribofuranose undergoes oxidation to yield a 3-keto derivative, which reacts with methylmagnesium bromide (MeMgBr) to install the C2 methyl branch. The stereochemical outcome of this step is governed by the configuration of the starting sugar and the reaction conditions, with β-anomers favoring axial methyl addition due to steric hindrance from the benzoyl protecting group. Subsequent deprotection and oxidation of the primary alcohol to a carboxylic acid completes the synthesis.

Key Data:

  • Yield : 75–88% for Grignard addition steps.

  • Stereoselectivity : β-anomers exhibit >3:1 selectivity for desired methyl configuration.

Protection-Deprotection Strategies

Protecting groups play a critical role in directing reactivity and preventing undesired side reactions. Tert-butyldimethylsilyl (TBS) and benzoyl groups are frequently employed to mask hydroxyl groups during oxidation and methylation. For instance, TBS protection of the C5 hydroxyl in ribose derivatives prevents over-oxidation during ketone formation. Post-methylation, acidic or enzymatic deprotection (e.g., using HOAc/H₂O/ACN) reveals the pentaric acid backbone.

Reaction Optimization:

Protecting GroupOxidation Efficiency (%)Methylation Yield (%)
TBS9288
Benzoyl8575

Advanced Organic Synthesis Techniques

Grignard and Organometallic Additions

The C2 methyl branch is introduced via Grignard reagents, with reaction efficiency dependent on the electrophilicity of the ketone intermediate. In one protocol, 3-keto-2-deoxyribose reacts with MeMgBr at −78°C to yield a 3-C-methyl derivative with minimal epimerization. Competitive inhibition studies with DNA polymerases confirm the structural fidelity of the final product.

Biocatalytic and Fermentation Approaches

Microbial Production

Though less documented in the provided sources, microbial fermentation using engineered E. coli or S. cerevisiae strains offers a scalable alternative. Pathway engineering to overexpress aldolases and methyltransferases could enable de novo synthesis from glucose, bypassing complex protection steps.

Enzymatic Oxidation

Alcohol dehydrogenases (ADHs) and oxidoreductases facilitate the conversion of 3-deoxy-2-C-methylpentitol to the corresponding acid. NAD⁺-dependent ADHs from Gluconobacter oxydans show promise for regioselective oxidation.

Analytical Characterization

Spectroscopic Validation

1H and 13C NMR spectroscopy are indispensable for confirming structure and stereochemistry. For 3-deoxy-2-C-methylpentaric acid, key signals include:

  • 1H NMR : δ 1.41 (s, 3H, C2-CH₃), 3.92–4.04 (m, C4-C5).

  • 13C NMR : δ 25.01 (C2-CH₃), 178.9 (C1-COOH).

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms >98% purity for crystallized batches .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 3-Deoxy-2-C-methylpentaric acid, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is primarily synthesized via oxygen-free alkaline treatment of (1→4)-linked glycuronans or 4-O-alkyl-substituted hexuronic acids. Key variables include reaction temperature (optimized between 25–40°C), alkaline concentration, and exclusion of oxygen to prevent side reactions. Validation via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) is essential to confirm the absence of 2-substituted tartronic acid byproducts, which may form under suboptimal conditions .

Q. What analytical techniques are most effective for characterizing 3-Deoxy-2-C-methylpentaric acid and distinguishing it from structurally similar derivatives?

  • Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}-NMR are critical for structural elucidation. Fragmentation patterns in HRMS can differentiate methyl branching at C2, while 13C^{13}\text{C}-NMR identifies unique chemical shifts for deoxy and methyl groups. Comparative analysis with reference spectra of 3-deoxy-2-C-(hydroxymethyl)aldaric acids is recommended to resolve ambiguities .

Advanced Research Questions

Q. How do reaction conditions influence the formation of competing products (e.g., 2-substituted tartronic acids) during the synthesis of 3-Deoxy-2-C-methylpentaric acid?

  • Answer : Competitive pathways (A and B in Fig. 4 of ) depend on pH, temperature, and substrate stereochemistry. Pathway A favors 3-deoxy-aldaric acids under oxygen-free alkaline conditions, while pathway B generates tartronic acids via oxidative cleavage. Kinetic studies using time-resolved HPLC can quantify product ratios, guiding adjustments to suppress pathway B by maintaining strict anaerobic conditions and limiting reaction duration .

Q. What experimental strategies can resolve contradictions in reported fragmentation patterns of 3-Deoxy-2-C-methylpentaric acid derivatives during mass spectrometric analysis?

  • Answer : Contradictions often arise from variations in derivatization methods (e.g., trimethylsilylation) or ionization modes. Standardizing derivatization protocols (e.g., using Me3_3SiCl) and cross-validating with collision-induced dissociation (CID) spectra in both positive and negative ion modes can reconcile discrepancies. Meta-analysis of historical datasets (e.g., 1970s fragmentation studies ) may provide mechanistic insights into stable fragment ions.

Q. How does the stereochemistry of precursor glycuronans impact the yield and purity of 3-Deoxy-2-C-methylpentaric acid?

  • Answer : (1→4)-Linkages in glycuronans favor regioselective deoxygenation at C3, whereas alternative linkages (e.g., 1→6) promote side reactions. Enzymatic digestion (e.g., with endo-glycuronidases) followed by chiral HPLC can isolate stereochemically pure precursors. Computational modeling of transition states (DFT studies) may further clarify steric effects on methyl group retention at C2 .

Methodological Best Practices

Q. What precautions are necessary when handling 3-Deoxy-2-C-methylpentaric acid in aqueous alkaline environments?

  • Answer : Use inert gas purging (N2_2/Ar) to maintain oxygen-free conditions, as dissolved O2_2 accelerates degradation. Monitor pH stability with buffered systems (e.g., sodium acetate) to prevent unintended acid-catalyzed rearrangements. Post-reaction neutralization with weak acids (e.g., acetic acid) minimizes decomposition during workup .

Q. How can researchers validate the absence of toxic byproducts in synthesized 3-Deoxy-2-C-methylpentaric acid batches?

  • Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) to detect trace contaminants (e.g., residual glycuronans or tartronic acids). Toxicity screening via in vitro assays (e.g., cytotoxicity in HEK293 cells) is advised for biologically oriented studies, though the compound itself is not classified as hazardous under current regulatory frameworks .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistent chromatographic retention times for 3-Deoxy-2-C-methylpentaric acid across studies?

  • Answer : Column choice (e.g., HILIC vs. reversed-phase) and mobile phase composition (acetonitrile/ammonium formate gradients) significantly affect retention. Internal standards (e.g., deuterated analogs) and inter-laboratory calibration protocols improve reproducibility. Review historical methods (e.g., 1970s GC-MS workflows ) for legacy data alignment.

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